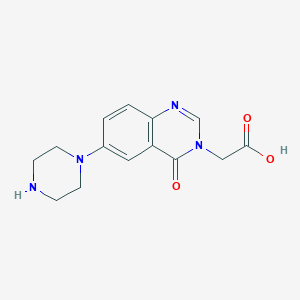

2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-oxo-6-piperazin-1-ylquinazolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c19-13(20)8-18-9-16-12-2-1-10(7-11(12)14(18)21)17-5-3-15-4-6-17/h1-2,7,9,15H,3-6,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDWGATUBUCAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610812 | |

| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889958-08-1 | |

| Record name | [4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperazinyl Quinazolinone Compounds as α1-Adrenergic Receptor Antagonists

Abstract

The piperazinyl quinazolinone scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with diverse pharmacological activities. A preeminent class among these are the selective α1-adrenoceptor antagonists, exemplified by the archetypal drug Prazosin. This technical guide provides a comprehensive examination of the mechanism of action for this class of compounds. We will dissect the molecular interactions with α1-adrenergic receptor subtypes, elucidate the downstream Gq protein-coupled signaling cascade, and connect this molecular mechanism to its physiological consequences, primarily smooth muscle relaxation and vasodilation. Furthermore, this guide details the key experimental methodologies and protocols essential for characterizing and validating this mechanism, offering researchers a self-validating framework for investigation.

Introduction: The Quinazoline Core and the Rise of α1-Selectivity

The quinazoline ring system is a privileged scaffold in drug discovery, but it is the strategic incorporation of a piperazinyl moiety at the 4-position that was critical in developing highly selective antagonists for the α1-adrenergic receptor.[1][2] Compounds like Prazosin, Doxazosin, and Terazosin emerged as landmark therapeutics for conditions such as hypertension and benign prostatic hyperplasia (BPH).[3][4][5] Their mechanism is rooted in the competitive and reversible blockade of α1-adrenoceptors, which are key mediators of the sympathetic nervous system's effects on vascular and other smooth muscles.[6][7]

Unlike non-selective alpha-blockers, the high selectivity of piperazinyl quinazolinones for α1 over α2 receptors is a critical feature.[8] This selectivity prevents the blockade of presynaptic α2-adrenoceptors, which are involved in a negative feedback loop for norepinephrine release.[8] Consequently, these compounds cause less reflex tachycardia compared to their non-selective counterparts, a significant clinical advantage.[8] This guide will focus on this well-established mechanism, providing the molecular and cellular basis for their therapeutic utility.

Molecular Target: The α1-Adrenergic Receptor Family

The primary molecular targets for piperazinyl quinazolinone antagonists are the α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[9] These receptors are activated by endogenous catecholamines, primarily norepinephrine, released from sympathetic nerve terminals.[9]

There are three distinct subtypes of the α1-adrenoceptor, all of which are targets for this drug class:

-

α1A-Adrenergic Receptor

-

α1B-Adrenergic Receptor

-

α1D-Adrenergic Receptor

These subtypes are highly homologous and couple to the Gq class of heterotrimeric G proteins.[9][10] They are differentially expressed throughout the body. For instance, α1-receptors are densely located on the smooth muscle of blood vessels, where their activation leads to vasoconstriction.[6][9] They are also present in the prostate, bladder neck, and iris dilator muscle.[3][6] The contraction of smooth muscle in the human prostate, for example, is primarily mediated by the α1A (historically α1c) subtype.[11]

Ligand Binding and Structure-Activity Relationship (SAR)

Piperazinyl quinazolinone compounds act as competitive antagonists, meaning they bind reversibly to the same site as the endogenous agonist (norepinephrine) but do not activate the receptor.[4][6] The affinity of these compounds for the α1-receptor subtypes is a key determinant of their potency.[12] Radioligand binding assays are the gold standard for quantifying these interactions.[13][14]

The core structure consists of three key components: the quinazoline ring, the piperazine ring, and an acyl moiety.[2] The 4-amino group on the quinazoline ring is crucial for high-affinity binding to the α1-receptor.[2] The piperazine ring and the attached acyl group significantly influence the compound's pharmacokinetic properties and can be modified to alter duration of action, as seen in the longer half-life of Doxazosin compared to Prazosin.[12][15] Structure-activity relationship studies have demonstrated that the piperazine ring interacts with a lipophilic pocket on the receptor surface, and its conformation is critical for high potency and selectivity.[16][17]

| Compound | α1A-AR Affinity (log KD) | α1B-AR Affinity (log KD) | α1D-AR Affinity (log KD) | Source |

| Prazosin | -9.4 (pKi) | -9.4 (pKi) | -9.4 (pKi) | [18] |

| Doxazosin | -8.58 | -8.46 | -8.33 | [19] |

Table 1: Binding affinities of representative piperazinyl quinazolinone compounds for human α1-adrenergic receptor subtypes. Data is presented as the negative logarithm of the dissociation constant (KD or Ki), where a higher value indicates stronger binding affinity.

Mechanism of Action: Interruption of the Gq Signaling Cascade

The physiological effects of α1-adrenoceptor antagonists are a direct consequence of their ability to block the Gq protein signaling pathway.[6][10]

Normal Pathway Activation (Agonist-Induced):

-

Agonist Binding: Norepinephrine binds to the α1-adrenoceptor, inducing a conformational change.

-

Gq Protein Activation: The activated receptor acts as a guanine nucleotide exchange factor (GEF) for the associated Gq protein. It catalyzes the exchange of GDP for GTP on the Gαq subunit.[20]

-

Subunit Dissociation: The Gαq-GTP subunit dissociates from the Gβγ dimer.[20]

-

PLCβ Activation: Gαq-GTP activates the enzyme Phospholipase C-β (PLCβ).[20][21][22]

-

PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21][22][23]

-

Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels.[21][23] This triggers the release of stored calcium from the ER into the cytoplasm, rapidly increasing intracellular calcium concentration ([Ca2+]i).[24]

-

PKC Activation & Smooth Muscle Contraction: DAG remains in the plasma membrane and, along with the increased [Ca2+]i, activates Protein Kinase C (PKC).[23][24] The elevated intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling with actin and resulting in smooth muscle contraction.[25]

Antagonism by Piperazinyl Quinazolinones: By competitively blocking the binding of norepinephrine to the α1-receptor, Prazosin and related compounds prevent the initiation of this entire cascade.[4] The Gq protein remains in its inactive, GDP-bound state. Consequently, PLCβ is not activated, PIP2 is not hydrolyzed, and there is no subsequent increase in intracellular IP3 and DAG.[6] The lack of IP3-mediated calcium release from intracellular stores prevents the activation of calcium-dependent contractile machinery.[10]

Caption: A validated workflow for characterizing α1-adrenoceptor antagonists.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for α1-adrenoceptor subtypes. This assay directly measures the ability of the compound to displace a known radioactive ligand from the receptor. [13][14] Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing a specific human α1-adrenoceptor subtype (e.g., CHO or HEK293 cells). [19][26]Quantify total protein concentration using a standard method like the BCA assay. [26]2. Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radioligand (e.g., [3H]-prazosin), and serial dilutions of the unlabeled test compound. [26][27]3. Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium. [26]4. Separation of Bound/Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter mat. [26]5. Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. [26]Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. [26] Causality & Trustworthiness: This protocol provides a direct, quantitative measure of target engagement. By testing against each receptor subtype, it establishes the compound's affinity and selectivity profile. The use of a known radioligand and well-characterized cell lines ensures the validity and reproducibility of the results. [13][14]

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the functional antagonist activity of the test compound by quantifying its ability to block agonist-induced calcium release. [28][29] Methodology:

-

Cell Culture: Plate cells expressing the target α1-adrenoceptor subtype in a 96- or 384-well black-walled, clear-bottom microplate and culture overnight. [28][30]2. Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) by incubating them with a dye-loading solution for a specified time (e.g., 1 hour at 37°C). [30][31]The dye is taken up by the cells and is cleaved to its active form in the cytoplasm.

-

Compound Pre-incubation: Wash the cells and add the test compound at various concentrations. Incubate to allow the antagonist to bind to the receptors.

-

Fluorescence Measurement: Place the plate in a fluorometric imaging plate reader (FLIPR) or a FlexStation. [30][31]5. Agonist Stimulation: Establish a baseline fluorescence reading. Then, inject a known α1-agonist (e.g., phenylephrine) at a concentration that elicits a submaximal response (EC80).

-

Data Acquisition: Continuously record the fluorescence intensity before and after agonist addition. An increase in fluorescence corresponds to an increase in intracellular calcium. [28]7. Data Analysis: The antagonist effect is measured as the percentage inhibition of the agonist-induced calcium signal. Plot the percentage inhibition against the log concentration of the test compound to determine the IC50 value.

Causality & Trustworthiness: This functional assay directly links receptor blockade (measured in Protocol 1) to the inhibition of the key downstream signaling event—calcium mobilization. [32]A strong correlation between the binding affinity (Ki) and the functional potency (IC50) provides powerful evidence that the compound's cellular activity is mediated through the target receptor.

Broader Context: The Versatile Quinazoline Scaffold

While this guide focuses on the well-established role of piperazinyl quinazolinones as α1-antagonists, it is important for researchers to recognize the broader utility of the quinazoline core. Modified quinazoline derivatives are potent inhibitors of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), and are used as targeted anticancer agents (e.g., Gefitinib, Erlotinib). [33][34][35][36][37][38][39][40][41]The mechanism in that context involves competitive binding to the ATP pocket of the kinase domain, inhibiting autophosphorylation and downstream pro-survival signaling. [37]Additionally, some quinazoline-based α1-antagonists like Doxazosin have been shown to induce apoptosis in prostate cancer cells through mechanisms that may be independent of α1-adrenoceptor blockade. [42]This highlights the chemical versatility of the scaffold and the importance of thorough mechanistic investigation.

Conclusion

The mechanism of action of piperazinyl quinazolinone compounds as α1-adrenergic receptor antagonists is a classic example of targeted pharmacology. Through high-affinity, competitive binding to α1-adrenoceptors, these compounds effectively decouple the receptor from its Gq protein signaling partner. This blockade prevents the generation of IP3 and the subsequent release of intracellular calcium, leading to smooth muscle relaxation. The resulting vasodilation and reduction in bladder outlet resistance form the basis of their enduring therapeutic value in hypertension and BPH. The integrated experimental approach detailed herein, combining binding and functional assays, provides a robust and validated framework for the continued exploration and development of compounds targeting this critical physiological pathway.

References

-

Prazosin - StatPearls - NCBI Bookshelf - NIH. (2023-08-17). National Center for Biotechnology Information. Available from: [Link]

-

Prazosin - LITFL. (2025-02-07). Life in the Fast Lane. Available from: [Link]

-

What is the mechanism of Prazosin Hydrochloride? (2024-07-17). Patsnap Synapse. Available from: [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available from: [Link]

-

Prazosin (Minipress): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024-07-06). WebMD. Available from: [Link]

-

What is the mechanism of action of Prazosin? (2025-12-23). Dr.Oracle. Available from: [Link]

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

-

Alpha-1 adrenergic receptor - Wikipedia. Wikipedia. Available from: [Link]

-

Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. (2000-09). British Journal of Pharmacology. Available from: [Link]

-

The alpha 1-adrenergic receptor that mediates smooth muscle contraction in human prostate has the pharmacological properties of the cloned human alpha 1c subtype. (1994-04). Molecular Pharmacology. Available from: [Link]

-

GPCR-radioligand binding assays. (2012). Methods in Molecular Biology. Available from: [Link]

-

Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Molecular Devices. Available from: [Link]

-

Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action. (2002-01-15). Clinical Cancer Research. Available from: [Link]

-

Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-06-28). Hilaris Publisher. Available from: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2020-09-01). RSC Medicinal Chemistry. Available from: [Link]

-

Alpha-1 Adrenergic Receptors. (2019-10-21). YouTube. Available from: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). Molecules. Available from: [Link]

-

G protein-coupled receptor - Wikipedia. Wikipedia. Available from: [Link]

-

Impact of α1-adrenoceptor expression on contractile properties of vascular smooth muscle cells. (2007-09). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available from: [Link]

-

Impact of alpha1-adrenoceptor expression on contractile properties of vascular smooth muscle cells. (2007-09). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available from: [Link]

-

Pharmacological characterization of alpha 1-adrenoceptor subtypes in rat heart: a binding study. (1995-09). British Journal of Pharmacology. Available from: [Link]

-

The Role of Gefitinib in Lung Cancer Treatment. (2004-06-15). Clinical Cancer Research. Available from: [Link]

-

High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. (2010). Methods in Molecular Biology. Available from: [Link]

-

The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. (2020-07-01). Pharmacology Research & Perspectives. Available from: [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023-01-31). Molecules. Available from: [Link]

-

Gq alpha subunit - Wikipedia. Wikipedia. Available from: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Alpha 1 Adrenergic Receptor Antagonists. (2018-01-08). LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available from: [Link]

-

Signal Transduction 1: G Protein Coupled Receptors. UW Pressbooks. Available from: [Link]

-

FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. (2012). Methods in Molecular Biology. Available from: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024-02-16). Molecules. Available from: [Link]

-

Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment? (2013-05-28). OncoTargets and Therapy. Available from: [Link]

-

Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip. (2023-03-15). YouTube. Available from: [Link]

-

Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf - NIH. (2023-04-17). National Center for Biotechnology Information. Available from: [Link]

-

Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes. (1987-03). The Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

-

Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024-05-20). Molecules. Available from: [Link]

-

Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats. (2000-09-01). Journal of Pharmacy and Pharmacology. Available from: [Link]

-

Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. (1996-03-29). Journal of Medicinal Chemistry. Available from: [Link]

-

Use of Erlotinib or Gefitinib as Initial Therapy in Advanced NSCLC. (2010-04-30). CancerNetwork. Available from: [Link]

-

Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Available from: [Link]

-

Metazosin - Wikipedia. Wikipedia. Available from: [Link]

-

Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. (2017-09). Molecules. Available from: [Link]

-

Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers. (2023-09-22). JoVE. Available from: [Link]

-

Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity. (1991-03). Journal of Medicinal Chemistry. Available from: [Link]

-

Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 8 Adrenergic Agents 2023-2024. University of Basrah. Available from: [Link]

-

Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit. (1986-06). Journal of Pharmacy and Pharmacology. Available from: [Link]

-

Doxazosin - Wikipedia. Wikipedia. Available from: [Link]

Sources

- 1. Video: Adrenergic Antagonists: Chemistry and Classification of ɑ-Receptor Blockers [jove.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Prazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Prazosin Hydrochloride? [synapse.patsnap.com]

- 5. Alpha 1 Adrenergic Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. litfl.com [litfl.com]

- 7. Prazosin (Minipress): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 8. droracle.ai [droracle.ai]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. The alpha 1-adrenergic receptor that mediates smooth muscle contraction in human prostate has the pharmacological properties of the cloned human alpha 1c subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. multispaninc.com [multispaninc.com]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 21. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 22. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

- 24. youtube.com [youtube.com]

- 25. journals.physiology.org [journals.physiology.org]

- 26. giffordbioscience.com [giffordbioscience.com]

- 27. researchgate.net [researchgate.net]

- 28. bio-protocol.org [bio-protocol.org]

- 29. benchchem.com [benchchem.com]

- 30. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 32. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 33. hilarispublisher.com [hilarispublisher.com]

- 34. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 37. aacrjournals.org [aacrjournals.org]

- 38. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 39. mdpi.com [mdpi.com]

- 40. Are erlotinib and gefitinib interchangeable for non-small cell lung cancer treatment?_Chemicalbook [chemicalbook.com]

- 41. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Biological Activities of Quinazolinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic heterocyclic system forged from the fusion of pyrimidine and benzene rings, stands as a "privileged structure" in the landscape of medicinal chemistry. Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its status as a cornerstone for the development of novel therapeutic agents. The diverse pharmacological activities exhibited by quinazolinone derivatives are a direct consequence of the extensive possibilities for substitution at various positions of its core structure, profoundly influencing their biological profiles.[1] Structure-activity relationship (SAR) studies consistently highlight the significance of modifications at the 2, 3, 6, and 8 positions of the quinazolinone ring in dictating the pharmacological outcome.[1] This guide provides an in-depth exploration of the multifaceted in vitro biological activities of quinazolinone derivatives, offering a technical resource for researchers and professionals engaged in the intricate process of drug discovery and development. We will delve into the key therapeutic areas where these compounds have shown immense promise, elucidating the underlying mechanisms of action and providing detailed protocols for their in vitro evaluation.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds having already progressed to clinical use.[2] Their therapeutic efficacy stems from their ability to modulate a variety of molecular targets pivotal to cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: A Multi-pronged Assault on Cancer Cells

The anticancer prowess of quinazolinone derivatives is not confined to a single mechanism but rather a multi-targeted approach, disrupting key oncogenic signaling pathways.

-

Inhibition of Receptor Tyrosine Kinases (RTKs): A significant number of quinazolinone-based anticancer agents function as potent inhibitors of receptor tyrosine kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[2][3] Overexpression and mutations of EGFR are common drivers in various cancers, leading to uncontrolled cell growth. Quinazolinone derivatives, such as gefitinib and erlotinib, competitively bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades like the PI3K/AKT and MAPK pathways.[4]

-

Disruption of Microtubule Dynamics: The mitotic spindle, composed of microtubules, is a critical apparatus for cell division. Quinazolinone derivatives have been shown to interfere with tubulin polymerization, the process of microtubule formation.[1][3][5] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

-

Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Quinazolinone derivatives can induce apoptosis through various intrinsic and extrinsic pathways.[1]

-

Inhibition of Other Kinases: Beyond EGFR, quinazolinone derivatives have been found to inhibit a range of other kinases implicated in cancer progression, including VEGFR, which is crucial for angiogenesis.[2]

B. Signaling Pathway Perturbation

The following diagram illustrates the central role of EGFR in cancer cell signaling and the inhibitory action of quinazolinone derivatives.

C. In Vitro Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Quinazolinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

D. Data Presentation: Anticancer Activity of Representative Quinazolinone Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| PVHD121 (1a) | A549 (Lung) | 0.1 - 0.3 | Tubulin Polymerization Inhibitor | [5] |

| Compound 29 | PC-9 (Lung) | 0.5 | EGFR Inhibitor | [6] |

| Compound 32 | A549 (Lung) | 0.02 | DHFR Inhibitor | [6] |

| Compound 37 | MCF-7 (Breast) | 2.86 | EGFR Inhibitor | [6] |

| Compound 127 | A549 (Lung) | 12.30 | EGFRwt-TK Inhibitor | [1] |

| Compound 128 | HepG-2 (Liver) | 1.11 | EGFR Inhibitor | [1] |

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinazolinone derivatives have demonstrated significant potential as antibacterial and antifungal agents, offering a promising scaffold for the development of new anti-infectives.[7]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of quinazolinone derivatives are attributed to their ability to interfere with essential microbial processes.

-

Inhibition of DNA Gyrase: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, repair, and transcription. Quinazolinone derivatives have been shown to inhibit the supercoiling activity of DNA gyrase, leading to the disruption of DNA synthesis and ultimately bacterial cell death.[8]

-

Disruption of Cell Membrane Integrity: Some quinazolinone derivatives can compromise the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and cell lysis.

-

Inhibition of Biofilm Formation: Bacterial biofilms are a major contributor to persistent infections and antibiotic resistance. Certain quinazolinone derivatives have been shown to inhibit biofilm formation in various pathogenic bacteria.

B. In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Quinazolinone derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (optional, as a viability indicator)

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivatives in the broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Data Presentation: Antimicrobial Activity of Representative Quinazolinone Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |

| Compound 1 | S. aureus | 2 | PBP1 and PBP2a Inhibitor | [9] |

| Compound 4a | E. coli | 4 | DNA Gyrase Inhibitor | [8] |

| Compound 4a | C. albicans | 2 | Not specified | [8] |

| Compound 4b | S. aureus | 8 | DNA Gyrase Inhibitor | [8] |

| Compound 15 | S. aureus | 32 | Not specified | [7] |

| Compound 27 | S. aureus | ≤0.5 | PBP1 and PBP2a Inhibitor | [9] |

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Quinazolinone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway.

A. Mechanism of Action: Targeting COX and LOX Enzymes

-

Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many quinazolinone derivatives exhibit selective inhibition of COX-2, the inducible isoform that is upregulated during inflammation, thereby offering a more targeted anti-inflammatory effect with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.[10][11][12]

-

Lipoxygenase (LOX) Inhibition: Lipoxygenase enzymes are involved in the production of leukotrienes, another class of pro-inflammatory mediators. Some quinazolinone derivatives have also shown inhibitory activity against 5-lipoxygenase (5-LOX).

B. In Vitro Evaluation of Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Quinazolinone derivatives

-

Celecoxib (positive control)

-

Assay buffer

-

Fluorescent or colorimetric detection kit

Procedure:

-

Enzyme and Inhibitor Incubation: Incubate the COX-2 enzyme with various concentrations of the quinazolinone derivatives or celecoxib.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Detection: Measure the product formation using a suitable detection method (e.g., fluorescence or colorimetry).

-

Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

C. Data Presentation: Anti-inflammatory Activity of Representative Quinazolinone Derivatives

| Compound ID | Target | IC50 (µM) | In Vivo Model | Reference |

| Compound 32 | COX-2 | Better than Celecoxib | Carrageenan-induced paw edema | [10][11] |

| Compound 7c | COX-2 | SI = 398.11 | Not specified | [13] |

| Compound 10g | COX-2 | 2-fold more selective than COX-1 | Carrageenan-induced rat paw edema | [11] |

| Compound 12 | α-glucosidase | 57.81 | Not specified | [14] |

| Compound 7a-c, 7e | LPS-stimulated NO production | 58.03 - 66.19 | Not specified | [15] |

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Quinazolinone derivatives have a long history of investigation for their central nervous system (CNS) activities, with some exhibiting potent anticonvulsant properties.

A. Mechanism of Action: Enhancing GABAergic Inhibition

The primary mechanism of action for many anticonvulsant quinazolinone derivatives is the modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[16] By binding to a specific site on the GABA-A receptor complex, these compounds enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure susceptibility.[16][17]

B. In Vitro Evaluation of Anticonvulsant Activity

While in vivo models are more common for anticonvulsant screening, in vitro techniques such as patch-clamp electrophysiology on cultured neurons or brain slices can be used to study the direct effects of quinazolinone derivatives on GABA-A receptor function.

C. Data Presentation: Anticonvulsant Activity of Representative Quinazolinone Derivatives

| Compound ID | In Vivo Model | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI) | Reference |

| Compound 6o | MES | 88.02 | >400 | >25.5 | [18] |

| Compound 6q | MES | 94.6 | >400 | >26.0 | [18] |

| Compound 8 | scPTZ | 0.248 mmol/kg | Not specified | Not specified | [19] |

| Compound 13 | scPTZ | 0.239 mmol/kg | Not specified | Not specified | [19] |

| Compound 19 | scPTZ | 0.338 mmol/kg | Not specified | Not specified | [19] |

V. Antiviral Activity: Combating Viral Infections

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral therapies. Quinazolinone derivatives have demonstrated promising activity against a range of viruses.

A. Mechanism of Action: Targeting Viral Replication

The antiviral mechanisms of quinazolinone derivatives are diverse and can be virus-specific.

-

Inhibition of Viral Enzymes: Some derivatives can inhibit key viral enzymes essential for replication, such as viral proteases or polymerases. For instance, certain quinazolinones have shown activity against the papain-like protease (PLpro) of SARS-CoV-2.[20]

-

Interference with Viral Entry: Quinazolinone compounds may block the entry of viruses into host cells by interfering with the interaction between viral surface proteins and host cell receptors.

-

Modulation of Host Factors: Some derivatives may exert their antiviral effects by modulating host cellular pathways that are hijacked by the virus for its replication.

B. In Vitro Evaluation of Antiviral Activity

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.

Materials:

-

Susceptible host cell line

-

Virus stock

-

Quinazolinone derivatives

-

Culture medium

-

Semi-solid overlay (e.g., agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the quinazolinone derivative.

-

Overlay: After an adsorption period, remove the virus-compound mixture and add a semi-solid overlay to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Staining and Counting: Stain the cells and count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

C. Data Presentation: Antiviral Activity of Representative Quinazolinone Derivatives

| Compound ID | Virus | Cell Line | EC50 | Reference |

| Compound 22 | Zika Virus (ZIKV) | Vero | 900 nM | [21] |

| Compound 27 | Zika Virus (ZIKV) | Vero | 180 nM | [21] |

| Compound 47 | Zika Virus (ZIKV) | Vero | 210 nM | [21] |

| Compound 8d | SARS-CoV-2 | Not specified | 0.948 µg/mL | [20] |

| L11 | Tobacco Mosaic Virus (TMV) | Not specified | 63.1% curative effect at 500 µg/mL | [22] |

Conclusion: The Enduring Promise of Quinazolinones in Drug Discovery

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a broad spectrum of biological activities. The in vitro assays detailed in this guide provide a robust framework for the evaluation and characterization of new quinazolinone derivatives. A thorough understanding of their mechanisms of action, coupled with systematic structure-activity relationship studies, will undoubtedly pave the way for the development of the next generation of quinazolinone-based drugs to address unmet medical needs in oncology, infectious diseases, inflammation, and beyond.

References

-

Deng, Z., Li, J., Zhu, P., Wang, J., Kong, Y., Hu, Y., Cai, J., & Dong, C. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 15(2), 210. [Link]

-

Kim, J. S., Lee, H. J., Lee, J. W., Lee, J., Kwon, Y., & Kim, J. (2014). Synthesis and structure-activity relationship study of 1-phenyl-1-(quinazolin-4-yl)ethanols as anticancer agents. ACS medicinal chemistry letters, 5(11), 1238–1242. [Link]

-

Al-Suhaimi, E. A., Ghorab, M. M., & Al-Said, M. S. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. Drug development research, 83(4), 859–890. [Link]

-

Abdel-Gawad, H., Al-Ghorbani, M., Al-Salahi, R., Al-Ansi, W., Al-Omary, F. A., & Marzouk, M. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

-

Wang, M., Liu, Y., Zhang, Y., Li, Y., Wang, J., & Li, Y. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega, 6(45), 30467–30477. [Link]

-

Li, Y., Zhang, Y., Wang, M., Liu, Y., Li, Y., & Wang, J. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Journal of medicinal chemistry, 66(15), 10459–10472. [Link]

-

Chaitanya, P., Reddy, G. D., Varun, G., Srikanth, L. M., Prasad, V. V. S. R., & Ravindernath, A. (2014). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Medicinal chemistry (Shariqah (United Arab Emirates)), 10(7), 711–723. [Link]

-

Al-Ghorbani, M., Al-Salahi, R., Al-Omary, F. A., Al-Ansi, W., & Marzouk, M. (2022). Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j... ResearchGate. [Link]

-

Guan, L. P., Jin, Y., Liu, M. X., Xue, J. Y., & Quan, Z. S. (2015). Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1][5][8]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives. Archiv der Pharmazie, 348(7), 481–489. [Link]

-

Li, Y., Zhang, Y., Wang, M., Liu, Y., Li, Y., & Wang, J. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Journal of medicinal chemistry, 66(15), 10459–10472. [Link]

-

Pop, O., Pacureanu, L., Sarbu, M., Avram, S., & Kurunczi, L. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(13), 10587. [Link]

-

K. A. Al-Rashood, et al. (2020). Antiviral Agents – Benzazine Derivatives. Mini-Reviews in Medicinal Chemistry, 20(15), 1433-1447. [Link]

-

Li, Y., Wang, M., Liu, Y., Zhang, Y., & Wang, J. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Molecules (Basel, Switzerland), 27(15), 4994. [Link]

-

Asadipour, A., Fakhri, S., & Mirzaei, S. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences, 21(1), 28. [Link]

-

He, L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of medicinal chemistry, 59(9), 4384–4396. [Link]

-

Sakr, A., Rezq, S., Ibrahim, S. M., Soliman, E., Baraka, M. M., Romero, D. G., & Kothayer, H. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1836–1852. [Link]

-

da Silva, A. C. G., de Oliveira, A. C. C., & de Oliveira, R. B. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Future medicinal chemistry, 14(15), 1145–1168. [Link]

-

Chaitanya, P., Reddy, G. D., Varun, G., Srikanth, L. M., Prasad, V. V. S. R., & Ravindernath, A. (2025). Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. ResearchGate. [Link]

-

Gomha, S. M., et al. (2017). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules (Basel, Switzerland), 22(5), 783. [Link]

-

Al-Ghorbani, M., Al-Salahi, R., Al-Omary, F. A., Al-Ansi, W., & Marzouk, M. (2025). Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. [Link]

-

N-(3,4,5,6-tetrachlorophthalimido)-2-[(3-phenyl-4-oxo-6-methyl-3H-quinazolin2-yl)-thio]acetamide (12) rep... ResearchGate. [Link]

-

Li, Y., Wang, M., Liu, Y., Zhang, Y., & Wang, J. (2025). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ResearchGate. [Link]

-

El-Sayed, N. F., et al. (2023). Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. ResearchGate. [Link]

-

Ghorab, M. M., Al-Said, M. S., & Al-Suhaimi, E. A. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals (Basel, Switzerland), 16(4), 518. [Link]

-

Nguyen, C. Q., et al. (2025). Quinazolinone based hydroxamates as anti-inflammatory agents. ResearchGate. [Link]

-

Li, J., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules (Basel, Switzerland), 28(18), 6608. [Link]

-

Comparison of MIC values (in μg mL -1 ) of quinazolines and standard drugs against different bacteria and fungi. ResearchGate. [Link]

-

The antibacterial activity (MIC in μg/mL) of the of the synthesized quinazolin-4(3H)one derivatives compared with Amoxicillin trihyderate. ResearchGate. [Link]

-

Sysoev, I. V., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology, 85(1), 32-38. [Link]

-

El-Sayed, N. F., et al. (2024). Design, synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC chemistry, 18(1), 58. [Link]

-

Wang, M., Liu, Y., Zhang, Y., Li, Y., Wang, J., & Li, Y. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega, 6(45), 30467–30477. [Link]

-

Ghorab, M. M., et al. (2020). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules (Basel, Switzerland), 25(18), 4169. [Link]

-

S. Selleri, et al. (2018). Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold. Molecules, 23(10), 2649. [Link]

-

Hassanzadeh, F., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives. Research in pharmaceutical sciences, 7(1), 21–28. [Link]

-

Selleri, S., et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules (Basel, Switzerland), 29(10), 2369. [Link]

-

Al-Ghorbani, M., Al-Salahi, R., Al-Omary, F. A., Al-Ansi, W., & Marzouk, M. (2025). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. ResearchGate. [Link]

-

Sakr, A., Rezq, S., Ibrahim, S. M., Soliman, E., Baraka, M. M., Romero, D. G., & Kothayer, H. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of enzyme inhibition and medicinal chemistry, 37(1), 1836–1852. [Link]

-

El-Sayed, N. F., et al. (2025). Design, synthesis and antiviral activity of novel quinazolinones. ResearchGate. [Link]

-

Wolfe, J. F., et al. (1983). Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4( 3H)-quinazolinones. Journal of medicinal chemistry, 26(6), 830–835. [Link]

-

Pop, O., Pacureanu, L., Sarbu, M., Avram, S., & Kurunczi, L. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. Pharmaceuticals, 16(11), 1547. [Link]

-

S. Selleri, et al. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core. FLORE. [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benthamdirect.com [benthamdirect.com]

- 11. researchgate.net [researchgate.net]

- 12. japsonline.com [japsonline.com]

- 13. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. flore.unifi.it [flore.unifi.it]

- 18. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved and investigational drugs, particularly in oncology.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a key quinazoline derivative, 2-(4-Oxo-6-(piperazin-1-yl)quinazolin-3(4H)-yl)acetic acid. By dissecting the roles of the quinazolinone core, the C6-piperazine moiety, and the N3-acetic acid side chain, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for biological activity. This guide will delve into the mechanistic basis for experimental design, present detailed protocols for compound evaluation, and offer insights into optimizing this scaffold for therapeutic efficacy.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[3][4] Its rigid, planar nature provides a versatile framework for the strategic placement of functional groups that can engage in specific interactions with enzyme active sites. A significant number of quinazoline-based compounds have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]

Prominent examples of FDA-approved quinazoline-based kinase inhibitors include gefitinib, erlotinib, and lapatinib, which primarily target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[1] The core scaffold of these drugs typically mimics the adenine portion of ATP, enabling competitive binding to the kinase ATP-binding pocket. The SAR of these molecules has been extensively studied, revealing that substitutions at various positions on the quinazoline ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[1][6]

The focus of this guide, this compound, represents a promising scaffold for the development of novel kinase inhibitors. Its unique combination of a quinazolinone core, a basic piperazine moiety at the 6-position, and an acidic acetic acid side chain at the 3-position presents a rich landscape for SAR exploration. Understanding how each of these components contributes to the overall biological activity is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound and its analogues is a composite of the contributions from its three primary structural motifs. A systematic dissection of each component provides a clear framework for understanding the SAR.

The Quinazolin-4(3H)-one Core: The Anchor of Activity

The quinazolin-4(3H)-one core is the fundamental pharmacophore responsible for anchoring the molecule within the ATP-binding pocket of target kinases.[4] The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, mimicking the interactions of the adenine base of ATP.[1]

-

The 4-Oxo Group: The carbonyl group at the 4-position is a critical hydrogen bond acceptor, often interacting with a conserved hinge region residue in the kinase domain. Modification or removal of this group generally leads to a significant loss of activity.

-

Substitutions on the Benzene Ring (Positions 5, 7, and 8): While the core topic molecule is substituted at the 6-position, modifications at other positions on the benzene ring can significantly impact activity and selectivity. For instance, the introduction of small, lipophilic groups at the 6- and 7-positions has been shown to enhance the potency of some quinazoline-based EGFR inhibitors.[1] Halogenation at the 7-position, such as with chlorine, has also been demonstrated to improve antibacterial activity in certain quinazolinone scaffolds.[7]

The 6-(Piperazin-1-yl) Moiety: Modulator of Solubility and Target Engagement

The piperazine ring at the 6-position is a common feature in many kinase inhibitors and serves multiple purposes. Its basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and providing a potential site for ionic interactions with the target protein.

-

The Piperazine Ring: The piperazine itself can be substituted to further modulate the compound's properties. N'-substitution on the piperazine ring with various alkyl or aryl groups can influence potency, selectivity, and pharmacokinetic parameters. For example, the addition of a methylpiperazine group at the 7-position of the quinazoline core has been shown to increase activity against certain cancer cell lines.[1]

-

Impact of the 6-Position: The 6-position is a key vector for interacting with the solvent-exposed region of the kinase active site. Bulky substituents at this position are generally well-tolerated and can be used to fine-tune selectivity.[1]

The N3-Acetic Acid Side Chain: A Handle for Physicochemical Properties and Vectorial Interactions

The acetic acid moiety at the N3-position is a distinguishing feature of the topic molecule. This acidic group can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability.

-

Carboxylic Acid Group: The terminal carboxylic acid can engage in hydrogen bonding or ionic interactions with the target protein or with surrounding solvent molecules. The presence of this group can also be leveraged to create prodrugs, where the acid is esterified to improve cell permeability, with subsequent intracellular hydrolysis to release the active compound. The presence of a carboxylic acid on a side chain of the quinazolinone may also alter the cytotoxic activities.[8]

-

Length and Flexibility of the Side Chain: The length and flexibility of the alkyl chain connecting the carboxylic acid to the N3-position are critical. A longer or more rigid linker could alter the positioning of the carboxylate and impact binding affinity.

Key Biological Targets and Mechanistic Insights

Quinazoline-based compounds are well-documented inhibitors of several important kinase families, primarily the receptor tyrosine kinases (RTKs) like EGFR and the lipid kinases such as phosphoinositide 3-kinases (PI3Ks).[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key driver of cell proliferation, survival, and migration, and its aberrant activation is a frequent event in many cancers.[1] The 4-anilinoquinazoline scaffold is a classic template for EGFR inhibitors, and it is plausible that this compound derivatives could also target this kinase. The quinazolinone core would occupy the adenine-binding region, while the substituents at the 6- and 3-positions would extend into other regions of the ATP-binding cleft, potentially conferring selectivity.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is another critical regulator of cell growth and survival that is frequently dysregulated in cancer. Several quinazoline-based compounds have been identified as potent PI3K inhibitors.[3] The SAR for PI3K inhibition often differs from that of EGFR, providing an opportunity to develop selective inhibitors by modifying the substitution pattern on the quinazoline scaffold.

Experimental Protocols for SAR Elucidation

A robust and systematic approach to evaluating the SAR of novel compounds is crucial for successful drug discovery. The following protocols provide a framework for the synthesis and biological characterization of this compound analogues.

General Synthetic Scheme

The synthesis of this compound and its derivatives can be achieved through a multi-step process. A representative synthetic route is outlined below. The synthesis of related quinazolinone-piperazine hybrids has been reported in the literature.[9][10]

DOT Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Protocol (Illustrative Example):

-

Synthesis of the Benzoxazinone Intermediate:

-

React a suitably substituted anthranilic acid with an appropriate acylating agent (e.g., chloroacetyl chloride) to form the corresponding N-acylanthranilic acid.

-

Cyclize the N-acylanthranilic acid to the corresponding benzoxazinone by heating with a dehydrating agent like acetic anhydride.[8]

-

-

Formation of the Quinazolinone Core:

-

React the benzoxazinone intermediate with an appropriate amine (e.g., an amino acid ester) to form the 3-substituted quinazolinone.

-

-

Introduction of the Piperazine Moiety:

-

If the starting anthranilic acid was not already substituted with piperazine, this moiety can be introduced at the 6-position via nucleophilic aromatic substitution on a suitable precursor (e.g., a 6-halo-quinazolinone).

-

-

Alkylation at the N3-Position:

-

Alkylate the nitrogen at the 3-position with a suitable haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base.

-

-

Final Deprotection:

-

Hydrolyze the ester to yield the final carboxylic acid product.

-

In Vitro Kinase Inhibition Assays

Biochemical assays are essential for determining the intrinsic potency of compounds against their target kinases.

DOT Diagram: Kinase Inhibition Assay Workflow

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (Illustrative Example for EGFR)

-

Reagent Preparation: Prepare solutions of EGFR kinase, Alexa Fluor™ 647-labeled ATP competitive tracer, and Eu-labeled anti-tag antibody in kinase buffer.

-

Compound Dilution: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.

-

Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell-Based Proliferation Assays

Cell-based assays are crucial for assessing the ability of a compound to inhibit cell growth and for confirming its cellular permeability and on-target activity.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., A549 for EGFR, PC3 for PI3K pathway) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Quantitative SAR Data

The following table summarizes representative IC50 values for quinazoline derivatives against key kinase targets, illustrating the impact of various substitutions. It is important to note that these are examples from the broader class of quinazoline inhibitors and direct extrapolation to the core topic molecule should be done with caution.

| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |

| Gefitinib | EGFR | 23-79 | [11] |

| Erlotinib | EGFR | 80 | [11] |

| Lapatinib | EGFR/HER2 | EGFR: 27.06 | [1] |

| 4-Anilinoquinazoline with 6-alkynyl group | EGFR | 14.1 | [1] |

| Quinazoline-indazole hybrid | VEGFR-2 | 5.4 | [1] |

| Quinazolinone-isatin hybrid (6c) | EGFR | 83 | [12] |

| Quinazolinone-isatin hybrid (6c) | VEGFR-2 | 76 | [12] |

Future Directions and Optimization Strategies

The SAR landscape of this compound offers numerous avenues for further optimization.

-

Systematic Modification of the N3-Side Chain: Exploring different lengths, rigidities, and terminal functional groups of the N3-side chain could lead to improved potency and selectivity. For example, replacing the carboxylic acid with a bioisostere such as a tetrazole may alter the pharmacokinetic profile.

-

Diversification of the C6-Piperazine Substituent: The N'-position of the piperazine is a prime site for introducing a wide range of substituents to probe interactions in the solvent-exposed region of the kinase active site. This can be a key strategy for enhancing selectivity.

-

Exploration of Other Substitutions on the Quinazolinone Core: While the 6-position is occupied, substitutions at the 2-, 7-, and 8-positions with various small, lipophilic, or hydrogen-bonding groups could further refine the activity profile.

-

Dual-Target Inhibition: Given the frequent crosstalk between signaling pathways in cancer, designing derivatives that can potently inhibit both EGFR and PI3K could be a promising therapeutic strategy.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships of its core components—the quinazolinone ring, the C6-piperazine moiety, and the N3-acetic acid side chain—is essential for the rational design of potent and selective drug candidates. By employing a systematic approach to synthesis and biological evaluation, as outlined in this guide, researchers can effectively navigate the chemical space around this scaffold and unlock its full therapeutic potential. The insights and protocols provided herein are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the field of kinase inhibitor discovery.

References

-

Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (URL: [Link])

-

Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors. (URL: [Link])

-

IC50 values of EGFR assay for the most active compounds-6 and 10e-and... (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

-

Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors | Request PDF. (URL: [Link])

-

Graphical illustration for IC50 inhibition of EGFR of compounds 6a, 6b,... (URL: [Link])

-

Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (URL: [Link])

-

SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. (URL: [Link])

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL: [Link])

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (URL: [Link])

-

Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. (URL: [Link])

-

Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. (URL: [Link])

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (URL: [Link])

-

Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. (URL: [Link])

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (URL: [Link])

-

Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (URL: [Link])

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (URL: [Link])

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (URL: [Link])

-

exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (URL: [Link])

-

Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (URL: [Link])

-

Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (URL: [Link])

-

Interaction maps of derivatives 134–139 inside the active site of PI3K (PDB. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (URL: [Link])

-

RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (URL: [Link])

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (URL: [Link])

-

Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. (URL: [Link])

-

Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H). (URL: [Link])

-

Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (URL: [Link])

-

The structures, actual and predicted pIC 50 values of compounds in the training set and test set. (URL: [Link])

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (URL: [Link])

-

Quinazoline derivatives: synthesis and bioactivities. (URL: [Link])

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (URL: [Link])

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (URL: [Link])

-

pIC50 Values and Chemical Descriptor Analysis for Quinazoline Derivatives against EGFR: Observed, Predicted Activities, and MLR Model Residuals. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 8. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpras.com [ijpras.com]

- 10. Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of Quinazolinone Acetic Acid Derivatives: A Technical Guide to Key Molecular Targets

Executive Summary: The quinazolinone core is a renowned scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs. Its fusion of benzene and pyrimidine rings provides a versatile platform for diverse chemical modifications, enabling interaction with a wide array of biological targets. The incorporation of an acetic acid moiety, in particular, has proven to be a highly effective strategy for enhancing binding affinity and modulating the pharmacokinetic properties of these derivatives. This guide offers an in-depth exploration of the primary therapeutic targets of quinazolinone acetic acid derivatives, presenting the mechanistic rationale, key structure-activity relationship (SAR) insights, and validated experimental protocols for their evaluation. We will delve into critical enzyme systems such as Aldose Reductase and Epidermal Growth Factor Receptor, as well as various G-protein coupled receptors, providing researchers and drug development professionals with a comprehensive technical resource to navigate this promising chemical space.

The Quinazolinone Acetic Acid Scaffold: A Privileged Structure in Drug Discovery

The quinazolinone structure, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets.[1][2] Its rigid, planar nature provides a defined orientation for substituent groups, facilitating precise interactions within protein binding pockets.

The strategic addition of an acetic acid group (-CH₂COOH) often serves multiple purposes. The carboxylic acid can act as a hydrogen bond donor and acceptor, or as a crucial ionic interaction point with positively charged residues (e.g., Arginine, Lysine) in a target's active site. This feature is particularly prominent in inhibitors of enzymes like aldose reductase.[3][4] Furthermore, this polar group can significantly influence the compound's aqueous solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

Enzyme Inhibition: A Dominant Mechanism of Action

A primary therapeutic avenue for quinazolinone acetic acid derivatives is the direct inhibition of key enzymes implicated in pathological signaling pathways.

Aldose Reductase (AR): A Critical Target in Diabetic Complications

Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, this pathway becomes overactive, leading to sorbitol accumulation and subsequent oxidative stress, a key driver of diabetic complications such as neuropathy, retinopathy, and nephropathy.[3][4] Quinazolinone acetic acid derivatives have emerged as exceptionally potent AR inhibitors.

2.1.1 Mechanism of Inhibition and Structure-Activity Relationship (SAR)

These compounds typically act as competitive inhibitors, binding to the enzyme's active site.[5] The quinazolinone core occupies a hydrophobic pocket, while the acetic acid moiety forms critical interactions with the "anion-binding pocket" of the AR active site, interacting with key residues like Tyr48 and His110. The potency and selectivity are heavily influenced by substitutions on the quinazolinone scaffold.

-